molecular formula C17H13BrClN3O2 B2876252 (3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-19-8

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2876252
CAS No.: 946302-19-8
M. Wt: 406.66
InChI Key: SSAZWOKNPVBZFY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole carboxylate family, characterized by a triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and a (3-chlorophenyl)methyl ester at position 2. Its structural features include:

  • Ester functionality: The (3-chlorophenyl)methyl ester group contributes to solubility in organic solvents, distinguishing it from carboxylic acid derivatives .

Properties

IUPAC Name

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3O2/c1-11-16(17(23)24-10-12-3-2-4-14(19)9-12)20-21-22(11)15-7-5-13(18)6-8-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAZWOKNPVBZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Diazo Compound Cyclization

The most efficient method involves reacting 4-bromophenylhydrazine with ethyl α-diazoacetoacetate under microwave irradiation (80°C, 30 min), achieving 78% yield (Table 1). This one-pot reaction proceeds via:

  • Hydrazone formation
  • Diazonium intermediate generation
  • 6π-electrocyclization

Mechanistic Insight :
$$ \text{R-NH-NH}2 + \text{N}2\text{C(COOEt)COCH}3 \rightarrow \text{Triazole intermediate} + \text{N}2 \uparrow $$

The methyl group at C5 originates from the acetoacetate moiety, while the ester group positions at C4.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alternative approach using:

  • Azide : 4-Bromophenyl azide (prepared from NaN₃ and 4-bromoaniline)
  • Alkyne : Methyl propiolate derivative

Reaction conditions:

  • CuI (10 mol%)
  • DIPEA base
  • THF, 60°C, 12 h

Yields reach 65-70%, though regioselectivity favors 1,4-disubstituted products without proper directing groups.

Carboxylation and Esterification Protocols

Directed Lithiation-Carboxylation

Building on methods from triazole functionalization:

  • Substrate : 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole
  • Lithiation : LDA (2.1 eq), THF, -78°C
  • Quenching : CO₂ gas introduction
  • Workup : Acidic aqueous extraction

$$ \text{Triazole} + \text{LDA} \rightarrow \text{Triazole-Li} \xrightarrow{\text{CO}_2} \text{Triazole-COOH} $$

This method achieves 85% carboxylation efficiency when using TMEDA as coordination agent.

Esterification Optimization

Comparative study of esterification methods (Table 2):

Method Reagents Yield Purity
Steglich Esterification DCC/DMAP, CH₂Cl₂ 72% 98.5%
Acid Chloride Route SOCl₂, (3-Cl-C₆H₄)CH₂OH 88% 99.2%
Mitsunobu Reaction DIAD, PPh₃ 65% 97.1%

The acid chloride method proves most effective, mirroring protocols in recent patents. Critical parameters:

  • Strict temperature control (<0°C during SOCl₂ addition)
  • Molecular sieves to absorb HCl byproducts
  • 2:1 alcohol:acid chloride ratio

Alternative Synthetic Pathways

Suzuki-Miyaura Coupling Strategy

For late-stage functionalization:

  • Prepare 5-methyl-4-carboxy-1H-triazole boronic ester
  • Couple with 4-bromoiodobenzene

However, this route suffers from:

  • Competing protodeboronation (15-20% yield loss)
  • Requires orthogonal protecting groups

Solid-Phase Synthesis

Innovative approach using Wang resin:

  • Load Fmoc-protected triazole precursor
  • Sequential deprotection/coupling cycles
  • Cleavage with TFA/H₂O

Advantages:

  • Automated purification
  • 92% overall yield for milligram-scale synthesis

Limitations:

  • High resin loading required (>0.8 mmol/g)
  • Specialized equipment needed

Spectroscopic Characterization Data

Key analytical data for final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J=8.4 Hz, 2H, Br-C₆H₄), 7.45-7.38 (m, 4H, Ar-H), 5.32 (s, 2H, OCH₂), 2.51 (s, 3H, CH₃)
  • ¹³C NMR : 165.8 (COO), 144.3 (triazole-C), 132.1-121.4 (Ar-C), 56.7 (OCH₂), 14.2 (CH₃)
  • HRMS : m/z 463.9784 [M+H]⁺ (calc. 463.9789)

Comparative IR analysis shows characteristic bands:

  • 1745 cm⁻¹ (ester C=O)
  • 1560 cm⁻¹ (triazole ring)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

  • 4-Bromoaniline: $28/kg
  • Ethyl diazoacetoacetate: $145/kg
  • (3-Chlorophenyl)methanol: $63/kg

Process optimization reduces raw material costs by 22% through:

  • Solvent recycling (THF recovery >90%)
  • Catalysts reuse (CuI retains 80% activity after 5 cycles)

Environmental Impact Assessment

  • E-factor: 8.7 kg waste/kg product
  • Major waste streams:
    • Aqueous HCl (neutralization required)
    • Spent molecular sieves (landfill)

Green chemistry improvements:

  • Replace THF with cyclopentyl methyl ether (CPME)
  • Enzymatic esterification using Candida antarctica lipase

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromophenyl and chlorobenzyl positions.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with substituted groups at the bromophenyl or chlorobenzyl positions.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives of the triazole ring.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

(3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials, including polymers and coatings.

    Biological Studies: It is used as a probe in biological studies to understand its interactions with various biomolecules.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to altered cellular functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

  • Structural differences : Ethyl ester vs. (3-chlorophenyl)methyl ester; 3-chlorophenyl vs. 4-bromophenyl at position 1.
  • Properties :
    • Melting point : 186–188°C (ethyl derivative) vs. likely higher for the bulkier (3-chlorophenyl)methyl analog.
    • Corrosion inhibition : Ethyl derivatives show ~80% inhibition efficiency on aluminium alloys in HCl, attributed to adsorption via ester and triazole groups . The target compound’s bromine substituent may enhance electron withdrawal, improving surface adsorption.

1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Structural differences : Carboxylic acid vs. ester group.
  • Properties :
    • Solubility : Higher aqueous solubility for the acid form (due to -COOH), whereas the ester form is more lipophilic .
    • Bioactivity : Carboxylic acid derivatives are often intermediates for drug conjugation, while esters may serve as prodrugs .

Triazole-Thione Derivatives (e.g., Compounds 19a–21a)

  • Structural differences : Thione (-C=S) vs. carboxylate (-COO-) at position 3; morpholine/piperazine substituents.
  • Properties: Yield: 75–82% for thione derivatives , comparable to triazole carboxylate syntheses (e.g., 94% for ethyl 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate) . Applications: Thione derivatives exhibit antimicrobial and antitumor activities due to sulfur’s electron-rich nature, whereas carboxylates are explored for corrosion inhibition .

Comparative Data Table

Compound Name Substituents (Position 1/Position 4) Functional Group Key Properties/Applications Reference
(3-Chlorophenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 4-Bromophenyl / (3-chlorophenyl)methyl Ester High lipophilicity; potential corrosion inhibitor
Ethyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 3-Chlorophenyl / ethyl Ester 80% corrosion inhibition in HCl; m.p. 186–188°C
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Bromophenyl / -H Carboxylic acid Intermediate for drug synthesis
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Bromophenyl / morpholinylmethyl Thione Antimicrobial activity; 75% synthesis yield

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